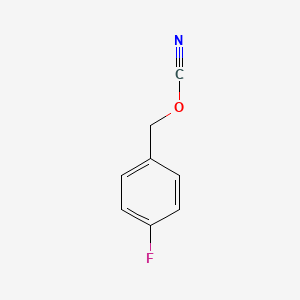

(4-Fluorophenyl)methyl cyanate

Description

Evolution of Cyanate (B1221674) Ester Chemistry and its Academic Significance

The field of cyanate ester chemistry has grown significantly since its inception, establishing itself as a critical area of research in polymer and materials science. These compounds are valued for the high-performance thermosetting polymers they form, known as polycyanurates.

The journey of cyanate esters began in the 1960s. A foundational moment in the field was the first simple synthesis of cyanate esters from mono- and polyphenols, described by Grigat and Putter in 1963. mdpi.com This initial breakthrough laid the groundwork for future research and development. Following this discovery, the commercialization of cyanate ester resins began in the late 1970s, marking their transition from laboratory curiosities to viable industrial materials. mdpi.com Early synthetic methods primarily involved the reaction of phenolic compounds with cyanogen (B1215507) halides. mdpi.commdpi.com Subsequent variations in synthesis were developed, including the production of cyanate esters from novolac resins, which expanded the range of available monomers and the properties of the resulting polymers. mdpi.com

Today, cyanate ester resins are indispensable in numerous high-tech sectors due to their exceptional properties. When cured, they form highly crosslinked networks that exhibit high thermal stability, excellent dielectric performance, low moisture absorption, and high dimensional stability. nih.govptfarm.pl These characteristics make them ideal for demanding applications in the aerospace and defense, electronics, and automotive industries. ptfarm.plntu.edu.sggoogle.comresearchgate.net

The current research landscape is dynamic, with a focus on several key areas:

Development of Novel Formulations: Researchers are actively creating new cyanate ester formulations to enhance specific properties like thermal conductivity, flame retardancy, and processability. acs.orgswst.org

Bio-Based Monomers: A growing trend is the exploration of bio-based raw materials, such as those derived from plant oils, to develop more sustainable cyanate ester resins. ntu.edu.sg

Polymer Blends and Hybrids: Significant research is dedicated to blending cyanate esters with other polymers, such as epoxies and bismaleimides, to create materials with tailored properties that combine the advantages of each component. nih.gov

Advanced Composites: The integration of cyanate ester resins into advanced composite materials, particularly with carbon or glass fiber reinforcements, is a major driver of their use for lightweighting in the aerospace and automotive sectors. google.comacs.org

Smart Materials: Emerging research includes the development of cyanate ester-based shape memory polymers, which can change shape in response to an external stimulus, opening up new application possibilities. chemimpex.com

Market analysis reflects this growing importance, with projections indicating continued growth in the global cyanate ester resin market, driven by increasing demand for high-performance, lightweight materials. ntu.edu.sgresearchgate.net

Structural Features and Unique Aspects of (4-Fluorophenyl)methyl Cyanate

This compound is a specific molecule within the broader family of cyanate esters. Its unique structure, combining a benzyl (B1604629) moiety with a fluorine substituent, is central to its scientific interest.

Cyanate esters are organic compounds characterized by the presence of a cyanate functional group (–O–C≡N). rsc.org They are broadly classified based on the organic group (R) attached to the oxygen atom. This compound, with the formula F-C₆H₄-CH₂-OCN, falls into the category of an alkyl cyanate ester. More specifically, because the cyanate group is attached to a methyl group that is, in turn, bonded to a phenyl ring, it is classified as a benzyl cyanate. The presence of the fluorine atom on the phenyl ring makes it a substituted benzyl cyanate. This classification distinguishes it from the more common aryl cyanate esters where the oxygen atom is directly bonded to an aromatic ring. researchgate.net

While specific research literature solely dedicated to this compound is not prominent, a strong theoretical rationale for its investigation can be constructed based on established principles in polymer and materials chemistry. The primary motivation for studying this compound is to understand the synergistic effects of its distinct structural components—the benzyl group and the fluorine atom—on the properties of both the monomer and its resulting polymer.

The investigation is theoretically grounded in the following areas:

Influence of Fluorination: The introduction of fluorine into organic molecules is a well-known strategy for modifying material properties. researchgate.net Research on other fluorinated cyanate esters has shown that fluorination can lead to polymers with lower dielectric constants, reduced dielectric loss, and significantly lower water absorption, which are highly desirable for microelectronics and aerospace applications. researchgate.netchemimpex.com

Steric and Interfacial Effects: Computational studies on fluorinated cyanate ester monomers have revealed that fluorine atoms can introduce steric hindrance. nih.gov This steric effect can alter the interaction of the monomer with other materials, such as reinforcing fillers in a composite. For instance, a study on fluorinated cyanate ester monomers on graphene monolayers showed lower interaction energy but a higher separation point compared to non-fluorinated analogues, suggesting modified interfacial properties. nih.gov Investigating this compound would provide experimental data on how these effects manifest in a benzyl cyanate system.

Exploring Novel Property Combinations: The combination of the flexible benzyl group with the highly electronegative fluorine atom presents an opportunity to create cyanate ester resins with a unique balance of properties, potentially impacting processability, toughness, and thermal stability.

Influence of Fluorine Substitution in Organic and Materials Chemistry Research

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used tool in modern chemistry and materials science. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—impart significant changes to the physical and chemical characteristics of the host molecule. researchgate.netresearchgate.net

The impact of fluorine substitution is multifaceted:

Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts exceptional thermal stability and resistance to chemical attack and oxidation. researchgate.netresearchgate.net Fluorinated polymers are therefore often used in harsh environments.

Electronic Properties: Fluorine's high electronegativity leads to a significant lowering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels in conjugated systems. This modification is advantageous for creating n-type or ambipolar semiconducting materials and enhances resistance to oxidative degradation in electronic devices.

Intermolecular Interactions and Morphology: The presence of fluorine can influence how polymer chains pack together in the solid state. Non-covalent interactions, such as C–H⋯F hydrogen bonds, can promote specific supramolecular organizations, like π-stacking, which may enhance charge carrier mobility in organic electronics. chemimpex.com

Reduced Surface Energy and Lipophilicity: Fluorination generally lowers the surface energy of a material, leading to properties like water and oil repellency (hydrophobicity and oleophobicity). It also increases lipophilicity, which can be a critical factor in the design of pharmaceuticals. rsc.org

Dielectric Properties: In the context of polymers for electronics, fluorination is a key strategy for reducing the dielectric constant and dielectric loss. This is crucial for manufacturing high-frequency printed circuit boards and for interlayer dielectrics in microchips, as it minimizes signal delay and cross-talk. researchgate.net

The following data tables provide further details on the properties of cyanate esters and the effects of fluorination.

Research Findings

Table 1: Comparative Properties of Commercial Cyanate Ester Resins

This table compares the mechanical properties of a fluorinated cyanate ester resin (AroCy F-10) with a non-fluorinated counterpart (Primaset PT), illustrating the influence of fluorination. nih.gov

| Property | AroCy F-10 (Fluorinated) | Primaset PT (Non-fluorinated) |

| Tensile Strength | 75 MPa | 77 MPa |

| Elastic Modulus | 3.11 GPa | 4.0 GPa |

| Maximum Strain | 2.8% | 2.0% |

| Fracture Toughness | 140 J/m² | Not Specified |

| Flexural Strength | Not Specified | 112 MPa |

Table 2: General Effects of Fluorine Substitution on Polymer Properties

This table summarizes the general impact of incorporating fluorine into polymer structures, as supported by numerous studies in materials science. researchgate.netchemimpex.comresearchgate.net

| Property Affected | General Effect of Fluorination | Rationale |

| Thermal Stability | Increased | High strength of the Carbon-Fluorine (C-F) bond. |

| Chemical Resistance | Increased | Inertness of the C-F bond to chemical attack. |

| Water Absorption | Decreased | Increased hydrophobicity due to low surface energy. |

| Dielectric Constant | Decreased | Low polarizability of the C-F bond. |

| Energy Levels (HOMO/LUMO) | Lowered | High electronegativity of fluorine withdraws electron density. |

| Molecular Packing | Can be promoted | Potential for intermolecular C-H···F interactions. |

Compound Index

Electronic and Steric Effects of Fluorine on Molecular Systems

The introduction of fluorine into organic molecules imparts significant changes to their electronic and steric properties. Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. rsc.org This can profoundly alter the acidity and basicity of nearby functional groups, influence reaction mechanisms, and affect the stability of the molecule. rsc.orgresearchgate.net For instance, the pKa of acetic acid is 4.76, while that of trifluoroacetic acid is 0.52, demonstrating the powerful electron-withdrawing nature of fluorine. rsc.org

From a steric perspective, fluorine has a van der Waals radius of 1.35 Å, which is only slightly larger than that of hydrogen (1.20 Å). rsc.org This allows fluorine to act as a mimic for hydrogen in some biological systems, causing minimal steric disruption while inducing significant electronic changes. shastriinstitute.org However, increasing the number of fluorine substitutions, such as in a trifluoromethyl group, can create a more significant steric presence, comparable to an ethyl group. scholaris.ca

Precedent Research on Fluorinated Benzylic Systems

Research into fluorinated benzylic systems is an active area, largely driven by the utility of these motifs in medicinal chemistry and materials science. The benzylic position is particularly susceptible to functionalization due to the relative stability of benzylic radicals, cations, and anions, which is a consequence of delocalization with the adjacent aromatic ring. nih.gov

Methodologies for the direct fluorination of benzylic C(sp³)–H bonds are of significant interest. nih.gov These reactions often employ electrophilic fluorine sources like Selectfluor® in combination with a catalyst. For example, iron(II)-catalyzed benzylic fluorination has been shown to be effective for a range of substrates. researchgate.net The reactivity and selectivity of these reactions are influenced by the electronic nature of the aromatic ring; electron-poor or neutral systems tend to perform better, while electron-rich systems can lead to over-fluorination. researchgate.net

Furthermore, the cyanate functional group (–O–C≡N) is a versatile moiety. wikipedia.org Cyanate esters are known precursors for the formation of thermoset resins with high thermal stability and low dielectric constants, which are valuable properties for materials in electronics and aerospace. researchgate.netwikipedia.org The chemistry typically involves the trimerization of cyanate groups to form stable triazine rings. wikipedia.org

While the synthesis and reactivity of related compounds such as benzyl cyanides and benzyl isocyanates are well-documented, specific research detailing the synthesis, properties, or applications of this compound is not present in the surveyed scientific literature. wikipedia.orgchemicalbook.com The inherent instability of some cyanate isomers and their tendency to rearrange to isocyanates may contribute to the lack of isolated studies on this specific compound. rsc.org

Structure

3D Structure

Properties

CAS No. |

920033-68-7 |

|---|---|

Molecular Formula |

C8H6FNO |

Molecular Weight |

151.14 g/mol |

IUPAC Name |

(4-fluorophenyl)methyl cyanate |

InChI |

InChI=1S/C8H6FNO/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 |

InChI Key |

ZHUHXKWMCVIEPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC#N)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluorophenyl Methyl Cyanate

Strategies for Cyanate (B1221674) Ester Formation

The primary approach to synthesizing cyanate esters is through the cyanation of alcohols. This can be achieved directly using cyanating agents or through more complex, indirect routes.

The most straightforward route to (4-fluorophenyl)methyl cyanate is the reaction of (4-fluorophenyl)methanol with a suitable cyanating agent. This method leverages the nucleophilicity of the alcohol's hydroxyl group to attack an electrophilic cyanide source.

A well-established method for the synthesis of cyanate esters is the direct reaction of an alcohol with a cyanogen (B1215507) halide, such as cyanogen bromide (BrCN) or cyanogen chloride (ClCN). mdpi.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The general reaction is as follows:

(4-Fluorophenyl)methanol + Cyanogen Halide → this compound + Hydrogen Halide

The use of cyanogen halides is a classic and effective method for forming the O-CN bond. mdpi.com However, the high toxicity of cyanogen halides necessitates careful handling and has driven the exploration of alternative reagents. cardiff.ac.uk

Table 1: Reaction of Alcohols with Cyanogen Halides

| Alcohol Precursor | Cyanogen Halide | Base | Solvent | Product | Reference |

| General Alcohol (R-OH) | Cyanogen Bromide (BrCN) | Tertiary Amine | Aprotic Solvent | Alkyl Cyanate (R-O-CN) | mdpi.com |

| General Alcohol (R-OH) | Cyanogen Chloride (ClCN) | Tertiary Amine | Aprotic Solvent | Alkyl Cyanate (R-O-CN) | nih.gov |

To circumvent the hazards associated with cyanogen halides, researchers have investigated a variety of other cyanating agents. These alternatives often offer improved safety profiles and can provide different reactivity patterns. Some notable examples of cyanating agents that could potentially be adapted for the synthesis of this compound include:

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): This reagent has been successfully used for the cyanation of various nucleophiles and could serve as a viable alternative for the cyanation of (4-fluorophenyl)methanol. cardiff.ac.uknih.gov

Trichloroacetonitrile (TCAN): TCAN has been developed as a less toxic cyano source for the synthesis of cyanamides and could potentially be applied to the synthesis of cyanate esters from alcohols. cardiff.ac.uk

Metallic Cyanating Agents: Reagents like K4[Fe(CN)6], CuCN, KCN, and NaCN are commonly used in metal-catalyzed cyanation reactions, though these are more typically employed for the synthesis of aryl nitriles from aryl halides. nih.govacs.org Adapting these for the O-cyanation of an alcohol would represent a novel application.

Acetone cyanohydrin: This is considered a safer cyanating agent and has been used in ruthenium-catalyzed oxidative cyanation of tertiary amines. nih.gov Its application to alcohol cyanation is an area for further exploration.

Table 2: Alternative Cyanating Agents

| Cyanating Agent | Precursor Type | Catalyst/Conditions | Product Type | Reference |

| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Arenes/Heteroarenes | Ruthenium(II) catalyst | Aryl Nitriles | nih.gov |

| Trichloroacetonitrile (TCAN) | Alcohols/Thiols | Base | Cyanates/Thiocyanates (hypothesized) | cardiff.ac.uk |

| K4[Fe(CN)6] | Aryl Halides | Palladium catalyst | Aryl Nitriles | acs.org |

| Acetone cyanohydrin | Tertiary Amines | Ruthenium catalyst | α-Aminonitriles | nih.gov |

Indirect pathways to this compound are less common but could offer advantages in specific synthetic contexts. One hypothetical indirect route could involve the rearrangement of a related functional group. For instance, a Curtius rearrangement of an appropriate acyl azide (B81097) could potentially lead to an isocyanate, which might then be convertible to the cyanate ester under specific conditions, though this is not a standard method for cyanate ester synthesis. nih.gov

Another possibility involves the nucleophilic substitution of a (4-fluorophenyl)methyl halide with a cyanate salt, such as sodium or potassium cyanate. This approach would be analogous to the synthesis of isocyanates from organic halides and metal cyanates, which has been achieved using nickel catalysts. google.com

Cyanation of the Corresponding Alcohol Precursor, (4-Fluorophenyl)methanol

Optimization of Reaction Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction parameters. Careful optimization of catalysts, solvents, temperature, and stoichiometry is crucial for maximizing the yield and purity of the final product.

For reactions involving less reactive cyanating agents or for activating the alcohol precursor, the choice of catalyst is critical.

Palladium Catalysis: Palladium complexes are widely used in cross-coupling reactions to form C-C and C-N bonds. In the context of cyanation, palladium catalysts, often in combination with specific ligands, have been shown to be effective for the cyanation of aryl halides. semanticscholar.org While not directly applied to alcohol cyanation, the principles of ligand and palladium source optimization from these systems could inform the development of a catalytic system for the synthesis of this compound. For example, the choice of a palladium source like Pd(OAc)2 or [PdCl2(cod)] and a suitable phosphine (B1218219) ligand can significantly impact the reaction outcome. semanticscholar.org

Ruthenium Catalysis: Ruthenium complexes have gained attention for their versatility in catalysis, including cyanation reactions. nih.gov Ruthenium's ability to exist in multiple oxidation states allows for the design of a wide range of catalytic cycles. For instance, a Ru(II) catalyst has been used with NCTS for the cyanation of arenes. nih.gov The development of a ruthenium-based system for the O-cyanation of (4-fluorophenyl)methanol could be a promising research direction.

Base Catalysis: In direct cyanation reactions with cyanogen halides, a base is essential to neutralize the acid byproduct. Tertiary amines, such as triethylamine (B128534) or diisopropylethylamine, are commonly used. The choice and stoichiometry of the base can influence the reaction rate and the formation of byproducts.

Table 3: Catalyst Systems for Cyanation Reactions

| Catalyst System | Substrate Type | Cyanating Agent | Reaction Type | Reference |

| [PdCl2(cod)] / Ligand | N-protected (4-bromophenyl)alanine | K4[Fe(CN)6] | Pd-catalyzed cyanation | semanticscholar.org |

| Ruthenium(II) / Ligand | Arenes and Heteroarenes | NCTS | Ru-catalyzed cyanation | nih.gov |

| NiCl2·1,10-phen / Zn | Aryl Halides | Cyanogen Bromide | Ni-catalyzed reductive cyanation | mdpi.com |

Solvent Systems and Reaction Conditions

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved by applying established methods for cyanate ester formation. The most common route involves the reaction of the corresponding alcohol, (4-fluorophenyl)methanol, with a cyanogen halide, such as cyanogen bromide (BrCN) or cyanogen chloride (ClCN), in the presence of a base. This reaction, known as the von Braun reaction, requires careful selection of solvent and reaction conditions to ensure optimal yield and minimize side reactions.

The choice of solvent is critical and is typically an anhydrous aprotic solvent to prevent hydrolysis of the cyanogen halide and the product cyanate ester. The base is used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Triethylamine (TEA) is a commonly used base due to its efficacy and the ease of removal of the resulting triethylammonium (B8662869) halide salt. The reaction is generally performed at low temperatures to control its exothermic nature and improve selectivity.

Key reaction parameters are summarized in the table below, derived from general procedures for cyanate ester synthesis.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale & Remarks |

|---|---|---|

| Starting Material | (4-Fluorophenyl)methanol | The precursor alcohol providing the (4-fluorophenyl)methyl group. |

| Reagent | Cyanogen Bromide (BrCN) | A common and effective cyanating agent. Must be handled with care due to toxicity. |

| Base | Triethylamine (Et₃N) | Acts as an acid scavenger. Other non-nucleophilic bases can also be used. |

| Solvent | Anhydrous Acetone, THF, or Dichloromethane (DCM) | Aprotic solvents prevent unwanted side reactions with water. scholaris.ca |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C and allowed to warm to room temperature. mdpi.com |

| Reaction Time | 2 - 16 hours | Monitored by Thin-Layer Chromatography (TLC) or HPLC for completion. prepchem.com |

Purification and Isolation Techniques for Research Grade Material

Following the synthesis, a multi-step purification process is essential to isolate this compound in high purity, suitable for research applications. This process typically involves an initial work-up to remove the bulk of impurities, such as the halide salt byproduct, followed by more refined techniques like chromatography and crystallization. The quality of the final product is paramount, with purity often assessed by methods like High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic analysis. nih.govgoogle.com

Chromatographic Separation Methodologies (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone technique for the purification of organic compounds. chromtech.com For this compound, both column chromatography and HPLC are valuable methods.

Column Chromatography: This is a standard and effective method for purifying moderate to large quantities of the crude product. cup.edu.cn The crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are separated based on their differential adsorption to the silica gel. This compound, being a moderately polar compound, will elute from the column, separated from less polar starting materials and more polar byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical purity checks and preparative purification of smaller quantities. sielc.com A reverse-phase column (e.g., C18) is commonly used, where the stationary phase is non-polar. The mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic acid for better peak shape. sielc.com This method is particularly useful for separating the target compound from closely related impurities. nih.govmdpi.com

Table 2: Exemplary Chromatographic Purification Parameters

| Method | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel (80-200 mesh) cup.edu.cn | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | Primary purification of crude product. mdpi.com |

| Preparative HPLC | Reverse-Phase C18 | Acetonitrile/Water gradient | Final purification to achieve >99% purity. sielc.com |

| Analytical HPLC | Reverse-Phase C18 | Isocratic or gradient Acetonitrile/Water + 0.1% Formic Acid | Purity assessment of final product. google.com |

Crystallization Techniques for Purity Enhancement

Crystallization is often the final step in the purification process, capable of yielding highly pure, crystalline solid material from a concentrated, purified solution. researchgate.net The selection of an appropriate solvent or solvent system is crucial for successful crystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Common crystallization techniques include:

Slow Evaporation: The purified compound is dissolved in a suitable volatile solvent, and the solvent is allowed to evaporate slowly and undisturbed at room temperature. researchgate.net This can yield high-quality single crystals.

Cooling Crystallization: The compound is dissolved in a minimal amount of a hot solvent, and the solution is then slowly cooled. The decrease in solubility upon cooling causes the compound to crystallize out.

Solvent/Anti-Solvent Method: The compound is dissolved in a "good" solvent in which it is highly soluble. An "anti-solvent," in which the compound is insoluble, is then slowly added until the solution becomes turbid, inducing crystallization.

The choice of solvent is critical and can be guided by the polarity of the target molecule. researchgate.net For this compound, a range of solvents can be screened to find the optimal conditions for high-purity crystal formation. iucr.org

Table 3: Crystallization Techniques and Solvents for Purity Enhancement

| Technique | Suitable Solvents | Remarks |

|---|---|---|

| Slow Evaporation | Dichloromethane, Diethyl Ether, Ethyl Acetate | Effective for obtaining high-quality crystals for analysis. researchgate.net |

| Cooling Crystallization | Ethanol, Isopropanol, Acetonitrile, Toluene | A common technique for bulk purification. researchgate.net |

| Solvent/Anti-Solvent | Ethyl Acetate/Hexane, Dichloromethane/Pentane | Allows for fine control over the crystallization process. |

Mechanistic Studies and Reactivity of 4 Fluorophenyl Methyl Cyanate

Investigation of Reaction Pathways of the Cyanate (B1221674) Moiety

The cyanate functional group, -O-C≡N, is a highly reactive entity. Its electronic structure, best described as a resonance hybrid of [O⁻⁻C≡N] ↔ [O=C=N⁻], results in an electrophilic carbon atom. wikipedia.org This electrophilicity is the primary driver for its reaction pathways, particularly nucleophilic additions, which are fundamental to its polymerization and other transformations. researchgate.net

The electrophilic nature of the cyanate carbon atom facilitates numerous nucleophilic addition reactions. researchgate.net This reactivity is the cornerstone of the curing or polymerization process of cyanate esters. Nucleophiles such as phenols, thiols, and amines can attack the cyanate carbon.

For instance, the reaction with a phenol, which may be present as an impurity or an intentionally added co-curing agent, proceeds via the formation of an intermediate imidocarbonate. mdpi.com This reaction is often the initial step in the complex mechanism of cyclotrimerization. mdpi.com Similarly, thiols can react with the cyanate group to form an imidothioate intermediate. This species enhances the nucleophilicity of the cyanate nitrogen, thereby promoting the subsequent formation of the stable triazine ring system during polymerization. rsc.org

The general mechanism for the polymerization of cyanate esters is initiated by a nucleophilic attack on the cyanate carbon. This can be catalyzed by residual moisture, which forms an imidocarbonic acid monoester that can then react with another cyanate molecule or rearrange into a carbamate. researchgate.net

Table 1: Nucleophilic Addition Reactions of the Cyanate Ester Group

| Nucleophile | Intermediate Product | Significance |

| Phenol (Ar-OH) | Imidocarbonate | Initiation of cyclotrimerization mdpi.com |

| Thiol (R-SH) | Imidothioate | Promotion of cyclotrimerization rsc.org |

| Water (H₂O) | Imidocarbonic acid | Initiation of polymerization, potential side reactions researchgate.net |

The (4-Fluorophenyl)methyl cyanate molecule can also react with electrophiles, primarily through electrophilic aromatic substitution on the fluorophenyl ring. The fluorine atom attached to the benzene (B151609) ring exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). byjus.com

The inductive effect deactivates the ring towards electrophilic attack compared to unsubstituted benzene. byjus.com However, the resonance effect directs incoming electrophiles to the positions ortho and para to the fluorine atom. byjus.com In this compound, the para position is occupied by the methyl cyanate substituent. Therefore, electrophilic substitution would be expected to occur primarily at the ortho position relative to the fluorine atom. These reactions generally require more drastic conditions than those for benzene due to the deactivating nature of the halogen. byjus.com

The cyanate group itself contains lone pairs of electrons on both the oxygen and nitrogen atoms, allowing it to act as a Lewis base. wikipedia.org In principle, it could react with strong electrophiles at either of these sites, although this reactivity is less commonly exploited compared to the nucleophilic additions at the carbon atom.

Thermal Rearrangements and Isomerization Processes

Thermal treatment of this compound can induce significant chemical changes, including isomerization to the more stable isocyanate and, at higher temperatures, complete thermal degradation.

Cyanate esters can undergo thermal rearrangement to form the thermodynamically more stable isocyanate isomer (R-O-C≡N → R-N=C=O). wikipedia.orgontosight.ai This transformation is a key reaction that can compete with polymerization, especially at elevated temperatures. For example, phenyl cyanate is known to thermally decompose into phenyl isocyanate and other products. ontosight.ai

The mechanism for this type of isomerization can vary. For some structures, like allyl cyanates, the process occurs via a rsc.orgrsc.org-sigmatropic rearrangement. byjus.com For other compounds, computational studies suggest the reaction proceeds through a cyclic transition state. wikipedia.org The activation barriers for the rearrangement of acyl and aroyl cyanates to isocyanates are predicted to be reasonably high, suggesting that the cyanate form should be isolable, but the isocyanate is substantially more stable thermodynamically. wikipedia.org The rate of this isomerization is influenced by solvent polarity and the electronic nature of the substituents. wikipedia.org

The thermal degradation of polymers derived from cyanate esters, known as polycyanurates, has been studied extensively. The thermal stability is largely independent of the specific monomer structure, with major mass loss for most polycyanurates occurring at approximately 450°C. ontosight.airsc.org

The decomposition mechanism is understood to begin with the scission of hydrocarbon chains and cross-linking between 400°C and 450°C, which involves negligible mass loss. This is followed by the decyclization of the triazine rings at around 450°C, a process that liberates volatile decomposition products. ontosight.aihmdb.ca The amount of solid char residue remaining after pyrolysis increases with the aromatic content of the polymer backbone. hmdb.ca This char typically contains carbon, hydrogen, nitrogen, and oxygen. hmdb.ca

Table 2: Thermal Properties of Polycyanurates

| Property | Observation | Reference |

| Onset of Major Mass Loss | ~450°C | ontosight.airsc.org |

| Initial Degradation Step | Hydrocarbon chain scission and cross-linking (400-450°C) | ontosight.ai |

| Main Degradation Step | Decyclization of triazine rings (~450°C) | ontosight.aihmdb.ca |

| Char Yield | Increases with aromatic content of the monomer | hmdb.ca |

Polymerization and Oligomerization Behavior

The most significant reaction of this compound from a materials science perspective is its ability to polymerize, forming highly cross-linked, high-performance thermosetting resins. This process occurs via polycyclotrimerization, where three cyanate functional groups react to form a stable six-membered triazine ring. mdpi.comhmdb.ca

This polymerization can be initiated thermally or by using catalysts. acs.org The resulting three-dimensional network, known as a polycyanurate, exhibits excellent thermal stability, low moisture absorption, and good dielectric properties, owing to the structure of the triazine rings and the absence of polar groups generated during curing. rsc.orgtopblogtenz.com

The kinetics of the polymerization are complex. The process is often autocatalytic and can transition from being kinetically controlled to diffusion-controlled as the viscosity of the curing system increases dramatically with the formation of the cross-linked network. psu.edu

Alongside complete polymerization, this compound can undergo controlled oligomerization. Synthesizing well-defined aryl cyanate ester oligomers allows for the modification of processing properties, such as viscosity and melt temperature, before the final curing step. These oligomers, which are hydroxyl-terminated, can be synthesized and subsequently reacted with cyanogen (B1215507) bromide to produce cyanate-terminated oligomers, which are then cured to form the final thermoset network.

Impact of the (4-Fluorophenyl)methyl Substituent on Reactivity

The reactivity of this compound is dictated by the interplay of three key structural features: the cyanate functional group, the benzylic position, and the electronic properties of the 4-fluorophenyl ring.

The presence of a fluorine atom on the phenyl ring significantly modulates the electronic properties of the molecule. Fluorine is the most electronegative element, and when attached to an aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I). ontosight.aiontosight.ai This effect is dominant over its weaker electron-donating resonance effect (+R).

The primary consequences of this electronic influence are:

Increased Electrophilicity: The strong inductive withdrawal of electron density by the fluorine atom makes the entire (4-fluorophenyl)methyl group electron-deficient. This effect is transmitted to the cyanate group, potentially increasing the electrophilicity of the cyanate carbon and making it more susceptible to nucleophilic attack. ontosight.aiontosight.ai In nucleophilic aromatic substitution reactions, electron-withdrawing groups are known to accelerate the rate of reaction. masterorganicchemistry.com

Acidity of Benzylic Protons: The electron-withdrawing nature of the fluorophenyl group increases the acidity of the protons on the adjacent benzylic carbon (the -CH₂- group). This facilitates the formation of a benzylic carbanion in the presence of a base. wikipedia.orgatamanchemicals.com

Stabilization of Negative Charge: The fluorophenyl group can stabilize a negative charge that develops at the benzylic position during a reaction, for example, in the transition state of a nucleophilic attack. rsc.org

The effect of substituents on the reactivity of aromatic systems is often quantified using Hammett constants (σ). Electron-withdrawing groups have positive σ values.

Table 2: Hammett Constants (σp) for Selected para-Substituents

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -OCH₃ | -0.27 | Strong Electron-Donating |

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Reference |

| -F | +0.06 | Weak Electron-Withdrawing |

| -Cl | +0.23 | Moderate Electron-Withdrawing |

| -CF₃ | +0.54 | Strong Electron-Withdrawing |

| -NO₂ | +0.78 | Very Strong Electron-Withdrawing |

Data compiled from various sources for illustrative purposes.

As shown in the table, the para-fluoro substituent has a positive Hammett constant, confirming its net electron-withdrawing character, though it is weaker than other halogens like chlorine or groups like trifluoromethyl. This property is expected to enhance the rate of reactions involving nucleophilic attack at or near the benzylic position compared to unsubstituted benzyl (B1604629) systems.

The methylene (B1212753) (-CH₂-) group situated between the phenyl ring and the cyanate group is a benzylic position. This position is inherently reactive due to the ability of the adjacent aromatic ring to stabilize intermediates via resonance. chemistrysteps.comucalgary.ca Whether the reaction proceeds through a carbocation, a radical, or a carbanion at the benzylic carbon, the charge or unpaired electron can be delocalized into the π-system of the benzene ring, significantly lowering the activation energy for many transformations. chemistrysteps.com

Key reactions characteristic of the benzylic position include:

Nucleophilic Substitution: Benzylic substrates readily undergo both Sₙ1 and Sₙ2 reactions. The formation of a benzylic carbocation in an Sₙ1 pathway is highly favored due to resonance stabilization. chemistrysteps.com This means the cyanate group in this compound could potentially act as a leaving group in substitution reactions, although this would compete with reactions at the cyanate functional group itself.

Radical Reactions: The benzylic C-H bonds are relatively weak and susceptible to radical halogenation (e.g., using N-Bromosuccinimide) because the resulting benzylic radical is resonance-stabilized. chemistrysteps.com

Oxidation: Strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ can oxidize a primary or secondary benzylic carbon all the way to a carboxylic acid, provided at least one benzylic hydrogen is present. chemistrysteps.comucalgary.ca

Deprotonation: As mentioned, the benzylic protons are acidic and can be removed by a base to form a resonance-stabilized benzylic anion. This anion is a potent nucleophile and can participate in a variety of bond-forming reactions. wikipedia.orgatamanchemicals.com For instance, anions derived from benzyl cyanides are known to react with electrophiles like chalcones in Michael-Michael ring closure reactions. thieme-connect.com

For this compound, this inherent reactivity at the benzylic position provides alternative reaction pathways that compete with or complement the chemistry of the cyanate group. For example, under basic conditions, deprotonation at the benzylic carbon could occur, creating a nucleophilic center that might participate in subsequent intramolecular or intermolecular reactions.

Computational and Theoretical Investigations of 4 Fluorophenyl Methyl Cyanate

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its stability, geometry, and reactivity. Through various computational techniques, a detailed picture of the electronic landscape of (4-Fluorophenyl)methyl cyanate (B1221674) can be constructed.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. mdpi.com This is achieved by solving approximations of the Schrödinger equation to find the electron density that minimizes the total energy of the system. mdpi.com For molecules like (4-Fluorophenyl)methyl cyanate, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. nih.gov

While specific experimental crystallographic data for this compound is not available in the cited literature, DFT calculations can predict key structural parameters. The calculations would start with an initial guess of the structure, which is then systematically optimized to find the lowest energy conformation. aps.org The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations Note: This data is representative and based on typical values from DFT calculations on analogous structures.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C-O (ester) | ~1.38 Å | |

| O-C (cyanate) | ~1.29 Å | |

| C≡N | ~1.16 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C-C (methylene bridge) | ~1.51 Å | |

| Bond Angle | F-C-C (aromatic) | ~118° |

| C-O-C | ~115° | |

| O-C-N | ~178° | |

| C(aromatic)-C(methylene)-O | ~109° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. malayajournal.orgsemanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring. The LUMO is likely to be distributed over the cyanate group (-OCN), particularly the π* antibonding orbital of the C≡N triple bond, making it susceptible to nucleophilic attack. Time-dependent DFT (TD-DFT) can be used to calculate these orbital energies. materialsciencejournal.org

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: These values are illustrative examples based on TD-DFT calculations for similar aromatic compounds.

| Orbital | Energy (eV) | Significance |

| HOMO | -8.50 | Electron-donating capacity (localized on the ring) |

| LUMO | -1.20 | Electron-accepting capacity (localized on the cyanate) |

| Energy Gap (ΔE) | 7.30 | Indicator of chemical stability and reactivity |

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. numberanalytics.com It is calculated by placing a positive point charge at various locations on the molecule's electron density surface and calculating the potential energy. libretexts.org These maps are color-coded: red indicates regions of negative electrostatic potential (electron-rich), while blue indicates areas of positive electrostatic potential (electron-poor). numberanalytics.comwalisongo.ac.id

In this compound, the ESP map would show significant negative potential (red) around the highly electronegative fluorine, oxygen, and nitrogen atoms. These areas are prone to interaction with electrophiles. Conversely, the hydrogen atoms of the methylene (B1212753) bridge and the aromatic ring would exhibit positive potential (blue), marking them as sites for potential interaction with nucleophiles. scribd.com Studies on similar molecules like N-(4-fluorophenyl)pyrrole confirm that fluorine substitution has a marked effect on the electrostatic potential. researchgate.net

Table 3: Predicted Partial Atomic Charges (Mulliken) for Key Atoms Note: This data is illustrative, showing expected charge distribution from a DFT calculation.

| Atom | Predicted Partial Charge (a.u.) |

| Fluorine (F) | -0.35 |

| Oxygen (O) | -0.45 |

| Nitrogen (N) | -0.20 |

| Carbon (cyanate) | +0.50 |

| Carbon (attached to F) | +0.40 |

Reaction Mechanism Elucidation Through Computational Methods

Beyond static properties, computational chemistry can model the dynamic process of a chemical reaction, providing a step-by-step map of bond breaking and formation.

To understand how a reaction proceeds, chemists use computational methods to map the reaction's potential energy surface. A key point on this surface is the transition state (TS), which represents the highest energy barrier along the reaction pathway. researchgate.net Locating this structure is critical for understanding reaction kinetics. Methods like the nudged elastic band (NEB) or dimer method can be employed to find an approximate TS structure, which is then precisely optimized. scispace.com

Once a transition state is located and confirmed (by having exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. scispace.com The IRC analysis maps the minimum energy path downhill from the transition state, ensuring that it correctly connects the reactants on one side and the products on the other. researchgate.net This confirms that the located TS is indeed the correct one for the reaction under investigation. For this compound, this analysis could be used to model its reaction with a nucleophile, tracing the pathway from reactants to the final product.

From the energies of the reactants, transition state, and products, crucial kinetic and thermodynamic parameters can be calculated. mdpi.com These values help predict whether a reaction is favorable and how fast it will proceed.

Kinetic Parameters: The activation energy (Ea), calculated as the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational studies on the reactions of similar compounds, such as fluorinated phenyl esters with nucleophiles, have successfully used these methods to determine reaction thermodynamics. mdpi.com

Table 4: Hypothetical Kinetic and Thermodynamic Data for a Nucleophilic Addition to this compound Note: This data is representative of what would be obtained from computational modeling.

| Parameter | Symbol | Hypothetical Value | Interpretation |

| Activation Energy | Ea | 15 kcal/mol | The energy barrier the reaction must overcome. |

| Gibbs Free Energy of Activation | ΔG‡ | 20 kcal/mol | Relates directly to the reaction rate constant. |

| Enthalpy of Reaction | ΔH | -25 kcal/mol | The reaction is exothermic (releases heat). |

| Gibbs Free Energy of Reaction | ΔG | -22 kcal/mol | The reaction is spontaneous under standard conditions. |

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Literature

Efforts to locate experimental data for the structural elucidation and analytical characterization of this compound were unsuccessful. This includes a lack of published spectra for one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) and Raman vibrational spectroscopy, and mass spectrometry.

While data for structurally related isomers and derivatives—such as 4-fluorobenzyl cyanide, 4-fluorophenyl isocyanate, and 4-fluorobenzyl isocyanate—are documented, this information is not applicable to this compound due to differences in chemical structure and functional groups. rsc.orgrsc.orgfishersci.cachemicalbook.com The distinct arrangement of atoms in a cyanate ester (-O-C≡N) versus a cyanide/nitrile (-C≡N) or an isocyanate (-N=C=O) results in unique spectroscopic fingerprints. rsc.orgfishersci.ca

The absence of this information in accessible literature suggests that this compound may be a novel compound, a transient intermediate, or a substance that has been synthesized but not extensively characterized in published research. Therefore, the generation of a detailed article focusing on its advanced spectroscopic and analytical properties, as per the requested outline, cannot be completed at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. In the context of (4-Fluorophenyl)methyl cyanate (B1221674) and related compounds, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for purity assessment and identification. osti.govnih.gov The analysis of related fluorinated aromatic compounds often employs a capillary column with a non-polar stationary phase, such as 5% phenylmethylpolysiloxane. oiv.int

For the analysis of compounds with similar functionalities, a split-splitless injector is typically used. oiv.int The chromatographic conditions, including the temperature program of the oven, are optimized to ensure efficient separation from any starting materials, solvents, or by-products from its synthesis. While specific retention time data for (4-Fluorophenyl)methyl cyanate is not widely published, GC analysis confirms the purity of related fluorinated compounds, often in conjunction with other analytical methods like LC-MS. synhet.comsynhet.com The derivatization of related isocyanates for GC analysis is also a common strategy to enhance detection and separation. rsc.org

| Parameter | Value/Description |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a non-polar stationary phase (e.g., 5% phenylmethylpolysiloxane) oiv.int |

| Injector | Split-splitless oiv.int |

| Detector | Mass Spectrometer (MS) osti.govnih.gov |

| Carrier Gas | Helium or Hydrogen |

Thermal Analysis Techniques for Reaction Kinetics and Stability

Thermal analysis techniques are crucial for understanding the thermal stability and reaction kinetics of materials like this compound, especially in the context of its polymerization (curing) to form cyanate ester resins.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of polymers and reactive monomers. sevenstarpharm.comtorontech.com For cyanate esters, DSC is used to study their curing behavior and determine key parameters like the glass transition temperature (Tg), melting point, and the heat of reaction (enthalpy) associated with polymerization. cnjournals.comresearchgate.net

In a typical non-isothermal DSC experiment for a cyanate ester, the sample is heated at a constant rate, and the heat flow is measured as a function of temperature. researchgate.net The resulting thermogram reveals an exothermic peak corresponding to the curing reaction. By conducting these experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be determined using model-free kinetic methods like the Kissinger or Flynn-Wall-Ozawa methods. researchgate.netmdpi.com For analogous systems, the curing exotherm can be observed at temperatures ranging from 200 to 300 °C. researchgate.net The activation energy provides insight into the energy barrier for the polymerization process. youtube.com The stability and reaction kinetics of similar compounds can also be influenced by the presence of catalysts or co-monomers. nih.gov

| Heating Rate (°C/min) | Peak Exotherm Temperature (°C) | Enthalpy of Curing (J/g) |

|---|---|---|

| 5 | Data not available | Data not available |

| 10 | Data not available | Data not available |

| 15 | Data not available | Data not available |

| 20 | Data not available | Data not available |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. etamu.edu For polymers derived from cyanate esters, TGA is used to determine the onset of decomposition temperature and the char yield at elevated temperatures, which are indicators of the material's thermal robustness. researchgate.netgoogle.com

When this compound is cured to form a polycyanurate network, the resulting polymer is expected to exhibit high thermal stability. TGA analysis of related fluorinated polymers shows decomposition temperatures often exceeding 300-400 °C. researchgate.net For some related compounds, decomposition may not begin until above 150°C. The presence of the fluorine atom can contribute to enhanced thermal stability. The TGA curve provides a profile of weight loss versus temperature, from which the temperature at 5% weight loss (T5%) is often reported as a key stability metric. researchgate.net

| Parameter | Value/Description |

|---|---|

| Onset Decomposition Temperature (Tonset) | Typically > 300 °C for related systems researchgate.net |

| Temperature at 5% Weight Loss (T5%) | A key indicator of initial thermal degradation researchgate.net |

| Char Yield at 800 °C | High char yield indicates good thermal stability and flame retardancy researchgate.net |

Applications of 4 Fluorophenyl Methyl Cyanate in Chemical Synthesis and Materials Science Research

As a Versatile Synthetic Building Block

Organic compounds containing fluorine and reactive functional groups are highly valued as building blocks in synthesis. The presence of the cyanate (B1221674) group and the fluorophenyl motif in (4-Fluorophenyl)methyl cyanate marks it as a potentially valuable intermediate for constructing more complex molecular architectures.

Precursor for Novel Fluorinated Heterocyclic Compounds

The cyanate ester group is a versatile functional group that can participate in various cycloaddition and cyclization reactions to form heterocyclic systems. While direct examples involving this compound are not prominent, the chemistry of related fluorinated compounds provides a model for its potential. For instance, fluorinated isocyanates and isothiocyanates are widely used to synthesize a variety of nitrogen- and sulfur-containing heterocycles.

It is plausible that this compound could serve as an electrophile, reacting with binucleophilic reagents to generate fluorinated heterocyclic structures. The reactivity of the cyanate group allows for the formation of diverse ring systems, which is a key strategy in medicinal chemistry and materials science for creating novel compounds with specific properties. The incorporation of a fluorophenyl group is a common strategy to enhance the biological activity and physicochemical properties of molecules.

Role in the Synthesis of Complex Organic Molecules

The development of complex organic molecules often relies on the use of versatile building blocks that can be introduced at various stages of a synthetic sequence. This compound could function as such a building block. The cyanate group can be transformed into other functional groups, such as ureas or carbamates, through reactions with amines or alcohols, respectively. This reactivity allows for the strategic introduction of the (4-fluorophenyl)methyl moiety into larger molecules.

The synthesis of unsymmetrical ureas and other complex structures is a significant area of research, particularly in drug discovery. Reagents like this compound could potentially offer an alternative pathway to isocyanates for constructing these motifs.

Exploration in Polymer and Resin Chemistry

Cyanate esters are a major class of thermosetting monomers known for producing high-performance polymers with exceptional thermal stability, low dielectric properties, and low moisture absorption. These characteristics make them suitable for demanding applications in the aerospace and electronics industries.

Monomer for Specialty Polymer Systems

Aromatic cyanate esters polymerize through a cyclotrimerization reaction of the cyanate (-OCN) groups to form a highly cross-linked network of triazine rings (cyanurates). This process typically occurs upon heating and can be accelerated by catalysts.

If used as a monomer, this compound would be expected to undergo a similar cyclotrimerization. The resulting polymer would feature a network of triazine rings interconnected by (4-fluorophenyl)methyl linkers. The presence of fluorine in the polymer backbone could impart several desirable properties:

Low Dielectric Constant: Fluorination is a well-known strategy to lower the dielectric constant and dissipation factor of polymers, which is critical for high-frequency electronics.

Hydrophobicity: Fluorine-containing polymers typically exhibit increased hydrophobicity and reduced water absorption.

The table below outlines the expected polymerization behavior and potential properties based on general knowledge of cyanate ester resins.

| Property | Expected Characteristic | Rationale |

| Polymerization Mechanism | Cyclotrimerization | Characteristic reaction of cyanate ester functional groups. |

| Resulting Polymer Network | Polycyanurate (Triazine Resin) | Formation of stable, six-membered triazine rings. |

| Potential Polymer Properties | High Glass Transition Temp. (Tg), Low Dielectric Constant, Low Moisture Absorption | Typical for aromatic cyanate ester resins, with fluorine enhancing dielectric performance and hydrophobicity. |

Crosslinking Agent in High-Performance Resins

Beyond acting as a primary monomer, this compound could also be employed as a crosslinking agent or a modifier in other resin systems, such as epoxy or bismaleimide (B1667444) (BMI) resins. In such formulations, the cyanate groups can co-react with the functional groups of the primary resin or self-polymerize to form an interpenetrating polymer network (IPN). This approach is often used to enhance the performance of existing resin systems.

The addition of a fluorinated cyanate ester like this compound could improve the following properties of a host resin:

Toughness and Flexibility: The benzylic methylene (B1212753) group provides more rotational freedom compared to directly aromatic-linked cyanate esters, which might reduce the brittleness of the final cross-linked material.

Processability: As a reactive modifier, it could potentially lower the viscosity of the uncured resin mixture, improving processing characteristics.

Flame Retardancy: The incorporation of fluorine can contribute to improved flame retardant properties in the final material.

Development of Novel Reagents for Organic Transformations

The unique reactivity of the cyanate ester functional group, combined with the electronic effects of the fluorinated phenyl ring, positions this compound as a candidate for the development of new synthetic methodologies. While specific examples are not documented, its potential can be inferred from the broader field of reagent development.

For instance, the cyanate group could be explored as a leaving group in substitution reactions or as a partner in metal-catalyzed cross-coupling reactions. The development of novel reagents is a continuous effort in organic chemistry to provide milder, more efficient, and more selective ways to construct chemical bonds. The specific combination of functional groups in this compound offers a unique platform for such explorations.

Future Research Directions and Concluding Perspectives

Innovation in Synthetic Methodologies

The development of novel and efficient synthetic routes is a cornerstone of chemical research. For (4-Fluorophenyl)methyl cyanate (B1221674), future work could focus on moving beyond traditional methods, which typically involve the reaction of the corresponding alcohol with a cyanogen (B1215507) halide.

Potential Research Areas:

Catalytic Cyanation: Exploring the direct catalytic conversion of (4-fluorophenyl)methanol or its derivatives to the target cyanate ester would be a significant advancement. This could involve the development of novel transition-metal catalysts that can mediate this transformation under mild conditions, avoiding the use of stoichiometric and often toxic cyanating agents.

Flow Chemistry Approaches: The use of continuous flow reactors could offer improved safety and efficiency for the synthesis of (4-Fluorophenyl)methyl cyanate. Flow chemistry allows for precise control over reaction parameters such as temperature and reaction time, which can be crucial for handling potentially unstable intermediates.

Electrochemical Synthesis: Investigating electrochemical methods for the formation of the cyanate group could provide a greener and more sustainable synthetic route. This might involve the anodic oxidation of a suitable precursor in the presence of a cyanide source.

In-Depth Mechanistic Understanding

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for its effective utilization. While the general reactivity of cyanate esters, such as their propensity to undergo cyclotrimerization to form triazine rings, is known, the specific influence of the 4-fluorobenzyl group warrants detailed investigation. wikipedia.org

Key Mechanistic Questions to Address:

Cyclotrimerization Kinetics: A detailed kinetic study of the self-polymerization of this compound would provide valuable data on reaction rates and activation energies. This would be crucial for controlling the formation of polytriazine networks.

Ambident Reactivity: The cyanate ion is an ambident nucleophile, capable of reacting at either the oxygen or nitrogen terminus. researchgate.net Investigating the factors that control the regioselectivity of reactions involving this compound with various electrophiles would be a fruitful area of research.

Hydrolysis and Solvolysis: Understanding the stability of this compound in different solvent systems and its susceptibility to hydrolysis is important for its handling and storage. Mechanistic studies could elucidate the pathways of its decomposition.

Design of Advanced Catalytic Systems

Catalysis plays a pivotal role in modern organic synthesis. The development of advanced catalytic systems tailored for reactions involving this compound could unlock new synthetic possibilities.

Future Catalytic Research Could Include:

Lewis Acid Catalysis: The design of novel Lewis acids to catalyze the reactions of the cyanate group, such as cycloaddition reactions or additions of nucleophiles, could lead to new transformations with high selectivity.

Organocatalysis: Exploring the use of small organic molecules as catalysts for reactions of this compound would align with the principles of green chemistry by avoiding the use of precious metals.

Photoredox Catalysis: Investigating the potential for photoredox-catalyzed reactions involving this molecule could open up new avenues for its functionalization under mild conditions.

Exploration of Structure-Reactivity Relationships

The interplay between the electronic properties of the 4-fluorophenyl group and the benzylic methylene (B1212753) spacer on the reactivity of the cyanate functionality is a key area for investigation.

Systematic Studies Could Involve:

Substituent Effects: A systematic study of the effect of different substituents on the phenyl ring (both electron-donating and electron-withdrawing) on the reactivity of the cyanate group would provide a deeper understanding of the structure-reactivity relationship.

Comparison with Analogues: Comparing the reactivity of this compound with its non-fluorinated analogue, benzyl (B1604629) cyanate, as well as with aryl cyanates, would help to delineate the specific influence of the fluorine atom and the methylene spacer. The high electronegativity of fluorine can significantly influence the electron distribution within a molecule, affecting its reactivity and stability. scispace.com

Integration with Modern Synthetic and Computational Approaches

The synergy between modern experimental techniques and computational chemistry offers a powerful tool for accelerating research.

Integrative Approaches Could Encompass:

High-Throughput Screening: The use of high-throughput screening methods to rapidly evaluate different catalysts and reaction conditions for the synthesis and functionalization of this compound could significantly speed up the discovery process.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition state energies, and spectroscopic properties. rsc.orgmit.edu This would provide valuable insights to guide experimental work and rationalize observed reactivity.

Machine Learning: The application of machine learning algorithms to predict the properties and reactivity of this compound and related compounds based on their structural features could become a valuable tool for designing new molecules with desired characteristics.

Concluding Perspectives

While this compound may currently be a molecule with a limited research footprint, its chemical structure suggests a rich and diverse field of potential investigation. By focusing on innovative synthetic methodologies, detailed mechanistic studies, the design of advanced catalysts, a thorough exploration of structure-reactivity relationships, and the integration of modern computational and experimental techniques, the scientific community can unlock the full potential of this intriguing compound. The insights gained from such studies would not only advance our fundamental understanding of cyanate and organofluorine chemistry but also pave the way for the development of new materials and functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.